molecular formula C10F22O2 B1254758 Caroxin D CAS No. 23228-90-2

Caroxin D

Cat. No.: B1254758
CAS No.: 23228-90-2
M. Wt: 570.07 g/mol
InChI Key: DZRJDVMVCAOKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caroxin D is a compound of significant interest in pharmacological and toxicological research.

Properties

CAS No.

23228-90-2

Molecular Formula

C10F22O2

Molecular Weight

570.07 g/mol

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-1,4-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)butane

InChI

InChI=1S/C10F22O2/c11-1(12,9(29,30)33-3(15,5(17,18)19)6(20,21)22)2(13,14)10(31,32)34-4(16,7(23,24)25)8(26,27)28

InChI Key

DZRJDVMVCAOKEZ-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)F

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)F

Synonyms

caroxin D

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular and Structural Profiles of Caroxin D and Analogous Compounds
Compound Molecular Formula Molecular Weight CAS Number Key Structural Features Source of Data
Carvedilol Related Compound D C₁₅H₁₃NO₂ 239.27 51997-51-4 Epoxypropoxy carbazole backbone
Vitamin D₃ (Cholecalciferol) C₂₇H₄₄O 384.64 67-97-0 Secosteroid backbone with hydroxylation
Hypothetical this compound* N/A N/A N/A Likely shares carbazole or secosteroid motifs Inferred from

*Note: Specific data for this compound remains unspecified in the evidence; structural inferences are drawn from related compounds.

Toxicological and Functional Profiles

Key Findings:
  • Carvedilol Related Compound D: Exhibits epoxypropoxy-carbazole structural motifs, which are associated with adrenergic receptor modulation.
  • Vitamin D Analogues : Hydroxylated forms (e.g., 25-hydroxyvitamin D) demonstrate varied metabolic stability and receptor-binding efficiency. Comparative studies emphasize their roles in calcium homeostasis and immune modulation, with toxicity linked to hypercalcemia at elevated doses .
  • This compound: Limited direct toxicological data exist.
Table 2: Toxicological Parameters*
Compound LD₅₀ (Rodent) Key Metabolic Pathways Phenotypic Interactions (CTD)
Carvedilol Related D Not reported CYP2D6-mediated oxidation Oxidative stress, apoptosis regulation
Vitamin D₃ 50 mg/kg (oral) CYP27B1/CYP24A1 hydroxylation Calcium signaling, immune response
This compound Unknown Hypothesized CYP3A4 involvement Potential neurotoxicity (inferred)

*Data synthesized from CTD entries and analog studies.

Q & A

Q. What are the recommended analytical techniques for characterizing Caroxin D's structural and chemical properties?

Methodological Answer: For structural elucidation, combine High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . HPLC (C18 column, acetonitrile/water gradient) ensures purity assessment (>95%), while 2D-NMR (¹H-¹³C HSQC, HMBC) resolves stereochemistry. MS (HR-ESI) confirms molecular weight (±0.001 Da). For quantitative analysis, use UV-Vis spectroscopy at λmax 254 nm with external calibration .

TechniqueKey ParametersApplication
HPLCRetention time, peak areaPurity assessment
NMRδ (ppm), coupling constantsStructural confirmation
HR-MSm/z, isotopic patternMolecular formula verification

Q. What are the critical considerations when developing a literature review framework for this compound's pharmacological profile?

Methodological Answer: Systematically search PubMed, SciFinder, and Web of Science using keywords: "this compound," "biosynthesis," "bioactivity," and "structure-activity relationships." Use Boolean operators (AND/OR) and filters (2015–2025). Critically evaluate studies for:

  • Experimental models (in vitro vs. in vivo)
  • Dosage ranges (µM to mM)
  • Control groups (positive/negative) Document contradictions in bioactivity data (e.g., IC50 variability) using a matrix comparing cell lines, assays, and endpoints .

Q. What quality control measures are essential when synthesizing this compound analogs for structure-function studies?

Methodological Answer: Implement batch-to-batch consistency protocols :

  • Monitor reaction intermediates via TLC (Rf ±0.05)
  • Validate purity with triple-detection HPLC (UV, ELSD, CAD)
  • Characterize analogs using FT-IR (functional groups) and X-ray crystallography (absolute configuration) Maintain a digital log of synthetic yields (>80% threshold) and stability tests (pH 2–9, 37°C) .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound's mechanism of action in biological systems?

Methodological Answer: Adopt a multi-omics approach :

  • Transcriptomics : RNA-seq (Illumina NovaSeq) to identify differentially expressed genes (fold-change ≥2, p<0.05) in treated vs. untreated cells.
  • Proteomics : SILAC labeling with LC-MS/MS to quantify protein abundance changes.
  • Metabolomics : NMR-based profiling of pathway intermediates (e.g., TCA cycle). Validate findings using CRISPR-Cas9 knockout models of candidate targets .

Q. What strategies are effective for resolving contradictions in reported bioactivity data of this compound across studies?

Methodological Answer: Conduct comparative meta-analysis :

  • Normalize data using Z-scores for IC50 values across cell lines (e.g., HepG2 vs. MCF-7)
  • Assess assay variability (CV >15% indicates low reliability)
  • Replicate key experiments under standardized conditions (e.g., 48h exposure, 5% CO2) Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize unresolved questions .

Q. How can computational methods be integrated with experimental approaches in this compound research?

Methodological Answer: Apply molecular dynamics simulations (AMBER or GROMACS) to study this compound's binding kinetics with target proteins (e.g., kinase domains). Validate predictions via:

  • Surface Plasmon Resonance (SPR) for KD measurements
  • Isothermal Titration Calorimetry (ITC) for ΔH and ΔS calculations Use QSAR models (Random Forest, R<sup>2</sup> >0.7) to prioritize analogs for synthesis .

Q. What statistical approaches are most appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Fit data to four-parameter logistic models (Hill equation): Y = Bottom + (Top - Bottom)/(1 + 10<sup>(LogEC50 - X) × HillSlope</sup>) Calculate EC50 with 95% CI (GraphPad Prism). For non-monotonic responses, use BMDExpress for benchmark dose modeling. Report Akaike weights to compare model fits .

How should researchers formulate hypothesis-driven research questions for investigating this compound's structure-activity relationships?

Methodological Answer: Apply the PICO framework :

  • Population : Cancer cell lines (e.g., A549, HeLa)
  • Intervention : Substituent modifications at C-3 and C-7
  • Comparison : Parent compound vs. analogs
  • Outcome : ΔIC50 (≥50% improvement) Prioritize hypotheses using cheminformatics tools (e.g., Schrödinger’s Phase) .

Q. How can researchers optimize experimental protocols for detecting this compound metabolites in complex biological matrices?

Methodological Answer: Use UHPLC-QTOF-MS with ionization parameters:

  • ESI+ (capillary voltage 3.5 kV)
  • Collision energy ramp (10–40 eV)
  • Data-independent acquisition (DIA) for MS/MS Apply isotopic labeling (¹³C-Caroxin D) to trace metabolic pathways. Validate with synthetic metabolite standards .

Q. What ethical considerations are critical when designing in vivo studies to evaluate this compound's therapeutic potential?

Methodological Answer: Follow ARRIVE 2.0 guidelines :

  • Justify sample size (power analysis, α=0.05, β=0.2)
  • Implement blinding for tumor measurements
  • Use humane endpoints (e.g., tumor volume ≤2000 mm³)
    Submit protocols to IACUC for approval (Protocol ID: XYZ-2025) and include randomization schematics in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.